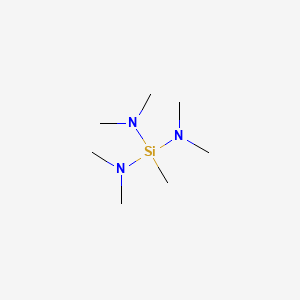

Tris(dimethylamino)methylsilane

Description

Significance in Organosilicon Chemistry and Materials Science

The importance of tris(dimethylamino)methylsilane in organosilicon chemistry stems from its role as a versatile precursor for creating silicon-containing thin films. sigmaaldrich.com These films, which include silicon nitride, silicon oxynitride, and silicon carbonitride, are integral to the fabrication of microelectronics and other advanced materials. gelest.comsigmaaldrich.comresearchgate.net The compound's high reactivity and ability to be used in low-temperature deposition processes make it particularly valuable for creating these materials with precise control over their thickness and composition. sigmaaldrich.com

In materials science, this compound is a key player in the development of functionalized surfaces and coatings. Its ability to modify surfaces to be hydrophobic (water-repellent) is a significant application. gelest.com This property is utilized in creating protective coatings, anti-stiction layers, and in the surface treatment of fillers for composites. gelest.com Furthermore, it has been investigated for its potential in creating resist layers for area-selective atomic layer deposition (ALD), a technique that allows for the precise patterning of materials on a nanoscale. researchgate.nettue.nl

Role of Aminosilanes in Modern Chemical Technologies

Aminosilanes, as a class of compounds, are fundamental to numerous modern chemical technologies due to their bifunctional nature. hskbrchemical.comsinosil.com They possess both organic-reactive amino groups and inorganic-reactive silane (B1218182) functional groups. hskbrchemical.com This dual reactivity allows them to act as molecular bridges, forming strong chemical bonds between dissimilar materials, such as organic polymers and inorganic substrates. hskbrchemical.comdakenchem.com

This coupling capability is leveraged in a wide array of applications. Aminosilanes are crucial as adhesion promoters in coatings, adhesives, and sealants, enhancing the durability and performance of these products. hskbrchemical.comsinosil.com They are also used to improve the mechanical strength and water resistance of composite materials by reinforcing the bond between the matrix and the filler. hskbrchemical.comdakenchem.com In the realm of electronics, aminosilanes are used in the manufacturing of semiconductors for the deposition of silicon oxide films. metoree.com The versatility of aminosilanes continues to drive innovation in fields ranging from construction and automotive to biomedical devices and textiles. hskbrchemical.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H21N3Si |

| Molecular Weight | 175.35 g/mol |

| Boiling Point | 55-56 °C at 17 mmHg |

| Melting Point | -11 °C |

| Density | 0.850 g/mL at 22 °C |

| Refractive Index | 1.432 at 20 °C |

| Flash Point | 30 °C |

| CAS Number | 3768-57-8 |

Data sourced from Gelest, Inc. gelest.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKKZIUZTWZKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063176 | |

| Record name | Heptamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-57-8 | |

| Record name | N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethylsilanetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMETHYLSILANETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6ES3FD95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Access and Precursor Considerations for Tris Dimethylamino Methylsilane

Commercial Procurement and Purity Standards for Research

Tris(dimethylamino)methylsilane is available commercially from various chemical suppliers that specialize in organosilicon compounds and materials for research and development. It is typically offered at different purity levels, which are dictated by the intended application. For applications such as precursors for thin-film deposition in the microelectronics industry, very high purity (e.g., 99.9999%-Si) is often required to avoid contamination of the silicon-based layers. ereztech.com For general synthetic or academic research purposes, purities of 97% or higher are commonly available. gelest.com

Suppliers like Gelest provide the compound under product codes such as SIT8712.0, indicating its availability for research and commercial use. gelest.com Other suppliers listed in chemical directories like ChemicalBook also offer various grades of the product. chemicalbook.com The compound is usually packaged under an inert atmosphere, such as nitrogen, due to its sensitivity to moisture. gelest.comgelest.com The hydrolytic sensitivity is a key characteristic, as the Si-N bonds can react with water to form siloxanes. nasa.gov

Below is a table summarizing typical product specifications for commercially available this compound.

Table 1: Typical Commercial Specifications for this compound

| Property | Typical Value | Source(s) |

|---|---|---|

| CAS Number | 3768-57-8 | gelest.comchemicalbook.com |

| Molecular Formula | C₇H₂₁N₃Si | gelest.com |

| Molecular Weight | 175.35 g/mol | gelest.com |

| Purity | ≥97% | gelest.com |

| Boiling Point | 55-56 °C at 17 mmHg | gelest.com |

| Density | 0.850 g/mL | gelest.com |

| Refractive Index | 1.432 @ 20°C | gelest.com |

| Flash Point | 30 °C | gelest.com |

| Melting Point | -11 °C | gelest.com |

General Synthetic Strategies for Aminosilane (B1250345) Derivatives

The synthesis of aminosilanes, including this compound, relies on the formation of a stable silicon-nitrogen (Si-N) bond. Several general methodologies have been developed in organosilicon chemistry to achieve this transformation efficiently.

The most traditional and widely used method for synthesizing aminosilanes involves the reaction of a halosilane with a primary or secondary amine. google.comgoogle.com In the case of this compound, the precursor would be methyltrichlorosilane (B1216827), which reacts with dimethylamine (B145610). The reaction is a nucleophilic substitution where the nitrogen atom of the amine displaces the halogen atom on the silicon center. A key challenge in this method is the formation of an ammonium (B1175870) halide salt as a byproduct (e.g., dimethylamine hydrochloride). google.comgoogle.com This necessitates the use of at least a two-fold excess of the amine—one equivalent to react with the silane (B1218182) and one to act as a base to neutralize the generated HCl—or the addition of a separate base. The salt byproduct must then be removed from the product mixture, typically by filtration. google.comacs.org

An improved process for a related compound, tris(N-methylamino)methylsilane, involves reacting methyltrichlorosilane with methylamine (B109427) in an inert solvent like petroleum ether at low temperatures (around -30 °C) under a dry nitrogen atmosphere. google.com After the initial reaction, the mixture is heated to drive the reaction to completion, followed by filtration of the salt and distillation to purify the final product. google.com

Another approach involves the use of metal amides, such as lithium dimethylamide, which can be reacted with the chlorosilane. This avoids the in-situ formation of ammonium salts with the amine reactant but requires the pre-formation of the metal amide.

More modern and sustainable approaches focus on the catalytic dehydrocoupling of silanes with amines. rsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas (H₂), making it a highly atom-economical process. rsc.org This contrasts with traditional methods that produce stoichiometric amounts of salt waste. rsc.org

Various catalytic systems based on transition metals have been developed for this purpose. For the synthesis of the analogous compound, tris(dimethylamino)silane (B81438) (TDMAS), which has a hydrogen atom on the silicon instead of a methyl group, catalytic dehydrocoupling has been successfully applied. One patented method describes reacting methylsilane with dimethylamine in the presence of a metal-supported catalyst to produce tris(dimethylamino)silane. wipo.int Another approach for TDMAS synthesis involves the reaction of trichlorosilane (B8805176) with dimethylamine, often under harsh low-temperature conditions (-78 °C) or using reagents like magnesium powder to improve efficiency. google.com

Catalysts for the general dehydrocoupling of amines and silanes span a wide range of metals, including platinum, manganese, and others. rsc.orgrsc.orgacs.org For instance, a platinum(II) complex has been shown to be a highly active and selective catalyst for the dehydrocoupling of primary silanes and amines, operating at very low catalyst loadings (as low as 10 ppm). rsc.org Manganese-catalyzed dehydrocoupling has also emerged as a sustainable method for producing commercial aminosilane precursors from amines and silane gas (SiH₄) at ambient temperature. acs.org

These catalytic methodologies, while often demonstrated on H-substituted silanes like tris(dimethylamino)silane, provide a foundational framework for developing similar processes for alkyl-substituted silanes like this compound. rsc.orgacs.org The choice of catalyst and reaction conditions is critical to control the degree of substitution and achieve high selectivity for the desired tris-aminated product over mono- or di-aminated species. rsc.org

Table 2: Comparison of Synthetic Routes to Aminosilanes

| Synthetic Method | Precursors | Byproducts | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|---|

| Amination of Halosilanes | Halosilane (e.g., RSiCl₃), Amine (e.g., R'₂NH) | Ammonium Halide Salt (R'₂NH₂Cl) | Well-established, versatile | Produces stoichiometric salt waste, may require excess amine or base | google.comgoogle.comgoogle.com |

| Catalytic Dehydrocoupling | Hydrosilane (e.g., RSiH₃), Amine (e.g., R'₂NH) | Hydrogen Gas (H₂) | Atom-economical, clean (no salt byproduct) | Requires specialized catalysts, may have selectivity issues | rsc.orgrsc.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of Tris Dimethylamino Methylsilane

Surface Reaction Mechanisms with Hydroxylated Substrates

The interaction of Tris(dimethylamino)methylsilane with hydroxylated surfaces, such as silicon oxide, is fundamental to its application in atomic layer deposition (ALD) and chemical vapor deposition (CVD). These reactions involve the cleavage of the silicon-nitrogen bonds and the formation of new bonds with the substrate.

The reaction of this compound with hydroxylated silicon oxide (SiO₂) surfaces proceeds via a dissociative chemisorption mechanism, a pathway extensively studied for the analogous compound, tris(dimethylamino)silane (B81438) (TDMAS). researchgate.netacs.org TDMAS is known to be highly reactive with surface hydroxyl (-OH) groups, even at room temperature. acs.org The initial step involves the precursor molecule adsorbing onto the surface, where a reaction occurs between a dimethylamino ligand and a surface silanol (B1196071) group (-Si-OH).

This process leads to the cleavage of a silicon-nitrogen (Si-N) bond and an oxygen-hydrogen (O-H) bond, forming a stable silicon-oxygen (Si-O) bond with the surface and releasing a gaseous dimethylamine (B145610) (HN(CH₃)₂) molecule. acs.org Theoretical studies on TDMAS show that this initial ligand exchange is a concerted process with a relatively low activation barrier, proceeding through a four-membered ring transition state. acs.org

For TDMAS, the reaction can proceed sequentially, with the second dimethylamino group reacting with another surface hydroxyl site. researchgate.netacs.org However, the removal of the third and final dimethylamino ligand is energetically much more demanding. researchgate.net First-principles calculations indicate that the further dissociation of the remaining surface-anchored species is often energetically forbidden under typical ALD processing conditions. researchgate.netacs.org This incomplete reaction can lead to a lower density of the deposited film and potential incorporation of impurities. acs.org Given the structural similarity, a similar sequential dissociation pathway is expected for this compound, with the anchored silyl (B83357) species being stabilized on the surface after the loss of one or two ligands.

The steric bulk of the ligands attached to the silicon atom plays a critical role in the surface reaction kinetics of aminosilanes. researchgate.net The three dimethylamino groups in this compound create a sterically hindered environment around the central silicon atom. This steric crowding influences the molecule's ability to approach and react with the active sites on a substrate surface.

Studies comparing silicon precursors with a varying number of dimethylamino ligands have shown that increased steric hindrance can impede surface reactions. researchgate.net For example, theoretical investigations into the reaction of TDMAS and tetrakis(dimethylamino)silane (B155119) (TeDMAS) with hydroxyl-terminated surfaces revealed that while TDMAS reacts readily, the four bulky ligands of TeDMAS present significant steric hindrance that prevents reaction with the surface -OH groups. researchgate.net

In this compound, the replacement of the hydrogen atom (present in TDMAS) with a methyl group adds to the steric bulk. This can influence the orientation of the molecule as it approaches the surface and may affect the activation energy required for the ligand exchange reaction. The bulky nature of the precursor dictates the grafting density on the surface; a larger molecular footprint can lead to a lower density of covalently attached molecules due to the physical space they occupy, which in turn affects the subsequent film growth. nih.gov

The key to the surface reactivity of this compound is the lability of the silicon-nitrogen (Si-N) bond. Theoretical work on the family of aminosilanes has demonstrated that the Si-N bond is typically the weakest bond within the precursor molecule. researchgate.net This inherent weakness makes it the most probable site for cleavage during reactions with surface hydroxyl groups. researchgate.net The general strength of Si-N bonds is significant, but they are susceptible to cleavage, particularly through hydrolysis or alcoholysis. nih.gov

Ligand exchange is the primary reaction, where a dimethylamino group is exchanged for a surface alkoxide group (Si-O-). rsc.org Kinetic studies on related chloro-aminosilane systems show that the rate of aminolysis (cleavage of the Si-Cl bond by an amine) is often first-order with respect to the silicon compound and independent of the amine concentration, suggesting a mechanism where the dissociation of the silicon-ligand bond is the rate-determining step. rsc.orgresearchgate.net

The amine functionality itself can influence the stability of the resulting surface layers. It has been observed that the amine groups can catalyze the hydrolysis of the newly formed siloxane (Si-O-Si) bonds that link the precursor to the substrate, potentially leading to the loss of the functional layer in aqueous environments. nih.gov This catalytic effect can occur either intramolecularly or intermolecularly. nih.gov Therefore, while the Si-N bond is labile enough to facilitate initial surface reactions, the dynamics of the system also involve potential secondary reactions that can affect the stability of the final modified surface.

Thermal Decomposition Pathways and Gas-Phase Products

At elevated temperatures, as used in CVD processes, this compound can undergo thermal decomposition both in the gas phase and on surfaces. The resulting fragments play a crucial role in the composition of the deposited film.

Studies on the decomposition of the analogous precursor, tris(dimethylamino)silane (TrDMAS), on hot metallic filaments like tungsten (W) and tantalum (Ta) have shown that the dissociation is a catalytic cracking process. rsc.orgnih.gov This means the hot metal surface actively participates in the reaction, lowering the activation energy for decomposition compared to gas-phase thermolysis. rsc.orgnih.gov

The decomposition of TrDMAS on these surfaces exhibits a transition from a surface-reaction-limited regime at lower temperatures (below 1800-2000 °C) to a mass-transport-limited regime at higher temperatures. rsc.orgnih.gov In the surface-reaction-controlled region, the process follows Arrhenius behavior, but with different activation energies in distinct temperature zones, indicating that different reaction pathways are dominant at different temperatures. rsc.orgnih.gov Given that this compound shares the same reactive Si-N(CH₃)₂ groups, its decomposition on hot metallic surfaces is expected to follow a similar catalytic cracking mechanism, where the surface facilitates the cleavage of Si-N and C-H bonds.

| Product | Surface | Temperature Range (°C) | Activation Energy (kJ mol⁻¹) |

|---|---|---|---|

| Methyl Radical (•CH₃) | Tungsten (W) | 900-1300 | Lower Value |

| 1400-2000 | Higher Value | ||

| N-methyl methyleneimine (NMMI) | Tungsten (W) | 900-1300 | Higher Value |

| 1400-2000 | Lower Value |

The thermal decomposition of aminosilanes generates a variety of reactive species, including radicals and imines. During the catalytic cracking of TrDMAS on hot tungsten and tantalum surfaces, two primary products have been detected: the methyl radical (•CH₃) and N-methyl methyleneimine (CH₂=NCH₃, NMMI). rsc.orgnih.gov

The formation of these species occurs through different pathways that are favored at different temperatures. nih.gov At lower temperatures (900–1300 °C), the production of methyl radicals is more favorable, while higher temperatures (1400–2000 °C) favor the production of NMMI with a lower activation energy. nih.gov Theoretical calculations for the gas-phase decomposition of TrDMAS suggest that the concerted pathway to form NMMI is the most energetically favorable route among several possibilities, including homolytic cleavage of N-CH₃ and Si-H bonds. rsc.org

Studies on the related precursor bis(dimethylamino)silane (BDMAS) also show that upon decomposition, it tends to form various methyleneimine and silanimine species. nih.gov The thermolysis of other organosilanes like tetramethylsilane (B1202638) similarly proceeds through the initial formation of methyl radicals and silyl radicals, which then undergo subsequent reactions. rsc.org Therefore, the thermolysis of this compound is expected to produce a complex mixture of gas-phase products, prominently featuring methyl radicals and imine species, which will subsequently influence the incorporation of carbon and nitrogen into the growing film.

Transamination Reactivity and Applications in Amine Exchange (general aminosilane (B1250345) context)

The transamination reaction, which involves the transfer of an amino group from one molecule to another, is a fundamental process in chemistry. In the context of silicon chemistry, this reaction provides an alternative and often advantageous route for the synthesis of aminosilanes, bypassing the use of chlorosilanes and the concomitant formation of ammonium (B1175870) hydrochloride salts. tandfonline.comresearchgate.net The general principle of aminosilane transamination involves the equilibrium reaction between an aminosilane and an amine, leading to the exchange of the amino group on the silicon atom. The equilibrium position is influenced by the relative boiling points and basicities of the amines involved, with the reaction often driven forward by the removal of a more volatile amine byproduct. researchgate.net

The reactivity in these exchange reactions is dependent on several factors, including the steric hindrance at the silicon center and the nature of the amine substrates. For instance, studies on various aminosilanes have shown that the reaction rate can be significantly influenced by the solvent, with equilibria being reached much faster in polar solvents compared to non-polar ones. researchgate.net

A notable application of this reactivity is the synthesis of mixed aminosilanes, which are challenging to prepare by conventional methods involving the reaction of a mixture of amines with a chlorosilane. tandfonline.com Transamination allows for the stepwise and controlled introduction of different amino groups onto a single silicon atom.

A pertinent example of this application is the transamination of tris(amino)silanes. Research on tris(dicyclohexylamino)silane has demonstrated its utility in synthesizing a variety of mixed tri(amino)silanes. In these reactions, the bulky dicyclohexylamino groups can be exchanged with other secondary amines, leading to the formation of new tri(amino)silanes in quantitative yields. tandfonline.com This process is typically conducted at room temperature by stirring the tris(amino)silane with a molar excess of the desired secondary amine in a suitable solvent mixture. The reaction is driven by the steric relief and the properties of the incoming amine. tandfonline.com

The following table summarizes the successful amine exchange reactions of tris(dicyclohexylamino)silane with various secondary amines to produce mixed tri(amino)silanes.

| Reactant Amines |

| Pyrrolidine |

| Piperidine |

| Hexamethyleneimine |

| Morpholine |

| N-methylpiperazine |

| Diethylamine |

| Table 1: Secondary amines used in the successful transamination of tris(dicyclohexylamino)silane to yield mixed tri(amino)silanes. tandfonline.com |

These synthesized mixed tri(amino)silanes are valuable as they can serve as precursors for various silicon-nitrogen-based materials and as catalysts. tandfonline.com The general reactivity and synthetic utility demonstrated with tris(dicyclohexylamino)silane provide a strong model for the expected transamination behavior of other tris(amino)silanes, including this compound.

Applications of Tris Dimethylamino Methylsilane in Advanced Materials Fabrication

Area-Selective Atomic Layer Deposition (AS-ALD)

Area-selective atomic layer deposition is a bottom-up manufacturing technique that allows for the precise deposition of thin films on specific regions of a substrate while preventing deposition on others. TDMAMS has been successfully employed as a small-molecule inhibitor or resist layer in AS-ALD processes.

Mechanism of Growth Inhibition on Silicon/Silicon Dioxide Substrates

Tris(dimethylamino)methylsilane functions as an effective inhibitor for ALD by reacting with surface hydroxyl groups (-OH), also known as silanols, which are prevalent on silicon and silicon dioxide substrates. nih.govresearchgate.netmdpi.com These silanol (B1196071) groups typically act as nucleation sites for the deposition of materials during ALD. The TDMAMS molecule, when introduced to the substrate, chemisorbs to the surface. researchgate.net This reaction consumes the reactive silanol sites, effectively passivating the surface and rendering it inert to subsequent ALD precursor molecules. nih.govresearchgate.netmdpi.com This passivation is the key to achieving area-selectivity, as the TDMAMS layer will block the deposition in the areas where it is applied.

Impact on Zinc Oxide Deposition Selectivity

The effectiveness of TDMAMS as a growth inhibitor has been demonstrated in the area-selective atomic layer deposition of zinc oxide (ZnO). nih.govresearchgate.netmdpi.com In a typical process, ZnO is deposited using precursors such as dimethylzinc (B1204448) (DMZ) and water. nih.govresearchgate.netmdpi.com On a bare silicon dioxide surface, these precursors readily react with the surface silanols, leading to the growth of a ZnO film. However, when the surface is first treated with TDMAMS, the deposition of ZnO is significantly delayed. nih.govresearchgate.netmdpi.com

Research has shown that a TDMAMS-passivated silicon dioxide surface can delay the nucleation of ZnO for a significant number of ALD cycles. nih.gov For instance, a selectivity of 0.9 has been achieved, with ZnO deposition being inhibited for 32 cycles. mdpi.com This high degree of selectivity is crucial for creating well-defined patterns of ZnO, which has various applications in electronics and optoelectronics.

Table 1: Effect of TDMAMS on ZnO ALD

| Substrate | Treatment | ZnO Deposition | Selectivity |

|---|---|---|---|

| Si/SiO₂ | None | Immediate Growth | N/A |

| Si/SiO₂ | TDMAMS | Delayed for 32 cycles | 0.9 mdpi.com |

Thermal Stability of the Resist Layer under Deposition Conditions

A critical factor for the practical application of any inhibitor in AS-ALD is its thermal stability at the deposition temperature. The TDMAMS resist layer has been shown to possess good thermal stability, a crucial property for its use in ALD processes that are often conducted at elevated temperatures. nih.govresearchgate.netmdpi.com

Studies have investigated the stability of the TDMAMS layer by subjecting it to temperatures as high as 330°C in both nitrogen and air atmospheres. nih.govresearchgate.netmdpi.com The results indicated that while heating in a nitrogen environment did not significantly compromise the integrity of the passivating layer, exposure to air at high temperatures led to greater damage. nih.govresearchgate.netmdpi.com This suggests that the thermal stability of the TDMAMS resist is dependent on the ambient atmosphere, with oxidative environments being more detrimental. nih.govresearchgate.netmdpi.com

Surface Passivation and Functionalization

Beyond its role in AS-ALD, TDMAMS is also utilized for the broader purpose of surface passivation and functionalization, particularly in systems where the control of surface chemistry is paramount.

Control of Surface Silanol Density in Chromatographic Systems

In analytical techniques such as gas chromatography, the inner surfaces of fused silica (B1680970) capillary columns are often plagued by the presence of surface silanols. nih.gov These silanol groups can lead to undesirable interactions with analytes, causing peak tailing and reduced separation efficiency. TDMAMS has been effectively used to passivate these surfaces. nih.gov

By introducing TDMAMS into the capillary columns, the reactive silanol groups are capped, leading to a significant deactivation of the surface. nih.gov Research has quantified this effect, showing a dramatic reduction in the density of surface silanols following treatment with TDMAMS. nih.gov Specifically, the number of surface silanols on a native oxide-terminated silicon surface was found to decrease by a factor of approximately 10, from 3.66 OH/nm² to 0.31 OH/nm². nih.gov This passivation leads to improved chromatographic performance with more symmetrical peak shapes. nih.gov

Table 2: Surface Silanol Density Before and After TDMAMS Treatment

| Surface | Initial Silanol Density (OH/nm²) | Silanol Density after TDMAMS (OH/nm²) | Reduction Factor |

|---|---|---|---|

| Native Oxide-Terminated Silicon | 3.66 nih.gov | 0.31 nih.gov | ~10 nih.gov |

Development of Self-Limiting Gas-Phase Deposition Protocols

A key advantage of using TDMAMS for surface modification is that its deposition can be performed through a self-limiting gas-phase process. nih.govresearchgate.netmdpi.com This means that the reaction between TDMAMS and the surface silanols naturally stops once all the available reactive sites have been consumed. nih.govresearchgate.netmdpi.com This self-limiting behavior is highly desirable as it allows for the formation of a uniform and well-defined monolayer of the passivating agent, preventing the uncontrolled buildup of material.

The development of protocols for this self-limiting deposition has been carried out using custom-built, near-atmospheric pressure, flow-through gas-phase reactors. nih.govresearchgate.netmdpi.com These systems enable the precise delivery of TDMAMS vapor to the substrate, ensuring a controlled and reproducible surface modification. nih.govresearchgate.netmdpi.com The self-limiting nature of the deposition simplifies the manufacturing process and ensures high-quality, uniform surface passivation. nih.govresearchgate.netmdpi.com

Tailoring Surface Wettability for Specific Applications

The ability to control the wetting characteristics of a surface is critical in a vast array of applications, from biomedical devices to microelectronics. This compound (TDMAMS) can be employed to modify the wettability of substrates. Silanes, in general, are used for creating hydrophobic or hydrophilic surfaces. gelest.com

In a specific application, TDMAMS has been successfully used to passivate silicon wafers (Si/SiO₂) to achieve area-selective atomic layer deposition (ALD) of zinc oxide (ZnO). tue.nl The TDMAMS molecule reacts with the silanol groups on the silicon dioxide surface, effectively reducing the number of reactive sites. tue.nl This surface modification inhibits the deposition of ZnO in the TDMAMS-treated areas. tue.nl Research has shown that even a brief exposure to TDMAMS can effectively passivate the Si/SiO₂ surface. tue.nl The thermal stability of this passivation layer is a key factor, with studies indicating that heating in air can cause more damage to the layer compared to heating in a nitrogen environment, making subsequent ZnO deposition more likely. tue.nl

This controlled modification of surface energy and reactivity demonstrates the potential of TDMAMS in applications requiring patterned or selective material deposition.

Precursor in Thin Film Deposition (general aminosilane (B1250345) context)

Aminosilanes are a class of organosilicon compounds that have garnered significant attention as precursors for the deposition of thin films, particularly silicon-based films. rsc.orgresearchgate.net Their molecular structure, which includes amino groups, can offer advantages in deposition processes, such as acting as a self-catalyst in the formation of silicon dioxide (SiO₂) during atomic layer deposition (ALD). rsc.org The choice of precursor is a critical factor in ALD, as the molecule must possess sufficient reactivity to form the desired film while also being stable enough for safe handling and delivery to the reaction chamber. gelest.com The structure of the aminosilane precursor directly influences its reactivity and, consequently, the quality of the resulting film. rsc.org

Role in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are cornerstone techniques for depositing thin films in the semiconductor and other advanced industries. wikipedia.orgmdpi.com In these processes, a precursor gas is introduced into a reaction chamber where it decomposes and reacts on a substrate surface to form a solid film. wikipedia.org

Aminosilanes are valuable precursors in both CVD and PECVD. nih.govgoogle.com PECVD, in particular, utilizes a plasma to energize the precursor gases, which can facilitate film deposition at lower temperatures compared to thermal CVD. wikipedia.org This is beneficial for substrates that are sensitive to high temperatures. evitachem.com The energetic electrons in the plasma can break down precursor molecules, creating reactive free radicals that contribute to film growth. wikipedia.org This plasma-assisted process can also lead to denser films and improved mechanical and electrical properties due to ion bombardment during deposition. wikipedia.org

Tris(dimethylamino)silane (B81438) (TDMAS) is a notable aminosilane precursor used in PECVD for depositing silicon-containing films. evitachem.com For instance, it has been investigated for the deposition of silicon oxide films at a low temperature of 150 °C. mdpi.com Studies have explored how varying parameters like plasma oxidation time and the composition of the plasma atmosphere (e.g., pure oxygen versus a mix of oxygen and argon) can influence the chemical structure and elemental composition of the resulting films. mdpi.com

Fabrication of Silicon-Containing Thin Films (e.g., silicon carbonitride, silicon oxide)

This compound and related aminosilanes are versatile precursors for the fabrication of a variety of silicon-containing thin films, including silicon carbonitride (SiCN) and silicon oxide (SiO₂). researchgate.netmdpi.com These films possess desirable properties for numerous applications in microelectronics, optics, and protective coatings. tue.nlgelest.com

Silicon Carbonitride (SiCN)

Silicon carbonitride films are known for their excellent mechanical properties, thermal stability, and tunable optical and dielectric characteristics. researchgate.netmdpi.com Tris(dimethylamino)silane is considered a potential single-source precursor for the synthesis of SiCN films. researchgate.netmdpi.com The use of a single-source precursor, which contains all the necessary elements (silicon, carbon, and nitrogen), can simplify the deposition process and offer better control over the film's properties. researchgate.net

Research has shown that SiCN films can be produced by remote hydrogen microwave plasma chemical vapor deposition (PECVD) using tris(dimethylamino)silane. mdpi.com The composition and bonding structure of these films can be tailored by adjusting the deposition conditions. researchgate.net

Silicon Oxide (SiO₂)

Silicon oxide thin films are fundamental materials in the semiconductor industry, serving as insulators and dielectrics in devices like transistors and memory chips. rsc.org Tris(dimethylamino)silane (often abbreviated as TDMAS in this context) is a widely used precursor for depositing high-quality SiO₂ films via techniques like Atomic Layer Deposition (ALD) and PECVD. tue.nlresearchgate.net

One of the key advantages of using TDMAS is the ability to deposit SiO₂ films at relatively low temperatures. mdpi.comresearchgate.net For example, plasma-enhanced ALD (PEALD) with TDMAS allows for SiO₂ deposition at temperatures as low as 150 °C. mdpi.com Thermal ALD processes using TDMAS and an oxidant like hydrogen peroxide have been demonstrated at temperatures ranging from 150 to 550 °C. researchgate.net The resulting SiO₂ films are typically amorphous and dense. tue.nl

The properties of SiO₂ films deposited using TDMAS can be fine-tuned by controlling the deposition parameters. For instance, in a PEALD process, adjusting the plasma oxidation time and gas composition affects the incorporation of residual carbon and nitrogen into the film. mdpi.com Shorter oxidation times and the use of an O₂ + Ar plasma have been shown to favor the formation of purer SiOₓ films. mdpi.com

Below is a table summarizing the deposition of silicon-containing films using aminosilane precursors, with a focus on findings related to Tris(dimethylamino)silane.

| Film Type | Precursor(s) | Deposition Method | Key Findings & Properties |

| Silicon Oxide (SiO₂) ** | Tris(dimethylamino)silane (TDMAS) and plasma-activated oxygen | ALD | Amorphous SiO₂ films with very low optical losses were successfully grown. tue.nl |

| Silicon Oxide (SiO₂) ** | Tris(dimethylamino)silane (TDMAS) and H₂O₂ | Thermal ALD | Deposition was possible in a wide temperature range of 150-550 °C. researchgate.net |

| Silicon Oxide (SiOₓ) | Tris(dimethylamino)silane (TDMAS) and O₂ or O₂ + Ar plasma | PEALD at 150 °C | Formation of SiOₓ films is favored with shorter oxidation times and O₂ + Ar plasmas. mdpi.com |

| Silicon Carbonitride (a-SiCN) | Tris(dimethylamino)silane | Remote Hydrogen Microwave PECVD | A method for producing amorphous SiCN coatings. mdpi.com |

| Silicon Carbonitride (SiCN) | Various aminosilanes including Tris(dimethylamino)silane | PECVD | Considered a potential single-source precursor for SiCN film synthesis. researchgate.netmdpi.com |

Advanced Spectroscopic and Analytical Characterization in Tris Dimethylamino Methylsilane Research

Surface-Sensitive Techniques for Adsorption and Reactivity Studies

Understanding the interaction of TDMAMS with a substrate is fundamental to controlling the growth of thin films. Surface-sensitive techniques are indispensable for analyzing the initial stages of adsorption and subsequent chemical reactions at the material interface.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical bonding states of a material's surface. diva-portal.org In the context of films deposited using TDMAMS, XPS is critical for verifying the incorporation of silicon, nitrogen, and carbon, and for identifying unwanted contaminants like oxygen. mdpi.comresearchgate.net

By irradiating a sample with monochromatic X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For instance, analysis of the Si 2p, N 1s, and C 1s high-resolution spectra reveals the formation of Si-N, Si-C, and Si-O bonds. mdpi.com In studies of silicon carbonitride (SiCN) or silicon oxide films grown from aminosilane (B1250345) precursors, XPS confirms the chemical structure. For example, the Si 2p peak position can distinguish between Si-C (at ~100.5 eV), Si-N (at ~101.8 eV), and Si-O (at ~103.3 eV) bonds. mdpi.com This allows researchers to tune deposition parameters and analyze their effect on the final film chemistry. mdpi.comcapes.gov.br

Table 1: Representative XPS Binding Energies for Bonds in Films Derived from Aminosilane Precursors

| Element | Photoelectron Peak | Chemical Bond | Typical Binding Energy (eV) |

|---|---|---|---|

| Silicon | Si 2p | Si-C | ~100.5 |

| Silicon | Si 2p | Si-N | ~101.8 |

| Silicon | Si 2p | Si-O | ~103.3 |

| Nitrogen | N 1s | N-Si | ~397.5 |

| Carbon | C 1s | C-Si | ~283.0 |

| Carbon | C 1s | C-C/C-H | ~284.8 |

Note: Exact binding energies can shift slightly based on the specific chemical matrix and instrument calibration.

Spectroscopic Ellipsometry (SE) is a non-contact, optical technique used to determine film thickness, refractive index (n), and extinction coefficient (k). mdpi.com It measures the change in polarization of light upon reflection from a sample surface. researchgate.net This method is exceptionally sensitive, capable of measuring films from sub-nanometer thicknesses up to several microns. researchgate.net

In the deposition of silicon carbonitride (SiCN) or silicon dioxide (SiO₂) films using TDMAMS, SE is employed for real-time process monitoring and post-deposition quality control. By fitting the experimental data to an optical model, the thickness and optical constants of the deposited layer can be precisely determined. mdpi.commdpi.com The refractive index is a key parameter as it correlates with film density and composition. For SiCN films, the refractive index can be tailored by adjusting deposition conditions, such as temperature or gas flow ratios, which alter the relative amounts of silicon, carbon, and nitrogen in the film. mdpi.comnih.gov

Table 2: Typical Optical Properties of SiCN Films Measured by Spectroscopic Ellipsometry

| Deposition Parameter | Refractive Index (n) at 633 nm | Optical Bandgap (Eg) in eV |

|---|---|---|

| Low Temperature / Polymeric-like | 1.53 - 1.78 | 2.7 - 3.7 |

Note: Values are representative and vary significantly with the specific precursor and deposition technique (e.g., PECVD, ALD). mdpi.commdpi.com

High-Sensitivity/Low-Energy Ion Scattering (HS-LEIS) is an exceptionally surface-specific analytical technique that provides quantitative elemental composition of the outermost atomic layer of a material. lehigh.edutascon.eu The technique involves bombarding a surface with a beam of low-energy noble gas ions (e.g., He⁺, Ne⁺) and analyzing the energy of the ions that scatter after a single binary collision with a surface atom. lehigh.eduwikipedia.org Because the energy loss is dependent on the mass of the surface atom, a spectrum of scattered ion energies reveals the elemental makeup of the very top surface. lehigh.edu Its extreme surface sensitivity, probing only the first atomic layer, makes it distinct from techniques like XPS which have a greater probing depth. lehigh.educolorado.edu

A critical application relevant to TDMAMS chemistry is the quantification of surface hydroxyl or silanol (B1196071) (Si-OH) groups. The initial reaction of aminosilane precursors on oxide surfaces is often governed by the density of these reactive sites. researchgate.net A "tag-and-count" methodology using HS-LEIS has been developed to accurately determine silanol density. researchgate.nettue.nl In this approach, the surface silanols are first "tagged" by reacting them with a metal precursor like dimethylzinc (B1204448) (DMZ) in an atomic layer deposition (ALD) cycle. The HS-LEIS is then used to quantify the amount of zinc on the surface, which directly correlates to the initial number of reactive Si-OH sites. researchgate.nettue.nl Studies have shown that silanol density on fused silica (B1680970) can range from approximately 4.6 OH/nm² on a fully hydroxylated surface to less than 2.0 OH/nm² after heat treatment. strath.ac.uk

Table 3: Surface Silanol Density on Fused Silica Determined by HS-LEIS

| Surface Treatment | Silanol Density (OH groups/nm²) |

|---|---|

| Fully Hydroxylated | ~4.6 |

Note: Data is based on studies of silica surfaces, which serve as a model for understanding precursor adsorption. strath.ac.uk

Contact Angle Goniometry is a technique used to measure the wettability of a solid surface by a liquid. researchgate.net It quantifies the angle formed where a liquid droplet meets a solid surface. dropletlab.com This angle provides direct insight into the surface's hydrophobic (water-repelling) or hydrophilic (water-attracting) nature. measurlabs.com A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic one. measurlabs.com

This measurement is crucial for evaluating the effectiveness of surface modification with silanes like TDMAMS. gelest.com Silanes are often used to create water-repellent, or hydrophobic, coatings. gelest.com By measuring the water contact angle before and after the application of a TDMAMS-based treatment, one can quantify the change in surface energy and confirm the successful formation of a hydrophobic layer. andersonmaterials.combiolinscientific.com For example, a clean glass or silicon oxide surface is typically hydrophilic with a low water contact angle. After modification with a silane (B1218182), the contact angle can increase significantly, indicating a successful surface functionalization. mdpi.com

Table 4: Example Water Contact Angles for Surface Modification

| Surface Type | Typical Water Contact Angle (°) | Surface Character |

|---|---|---|

| Clean Silicon Dioxide/Glass | < 30° | Hydrophilic |

| Polymer Surface (e.g., untreated) | ~70° - 85° | Moderately Hydrophobic |

Note: Actual angles depend on the specific silane, surface roughness, and treatment process. mdpi.comnih.gov

Gas-Phase Reaction Product Analysis and Kinetic Studies

To fully understand and control deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), it is essential to analyze the gas-phase chemistry of the precursor.

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical method for identifying chemical species by measuring their mass-to-charge ratio (m/z). In the context of TDMAMS research, TOF-MS is used to study the gas-phase dissociation and fragmentation pathways of the precursor molecule under thermal or plasma conditions.

In a typical experiment, the precursor is introduced into a reaction chamber, where it decomposes. The resulting neutral fragments are then ionized, commonly by electron impact, and their time of flight to a detector is measured. Lighter ions travel faster and arrive first, allowing for the separation and identification of the dissociation products. researchgate.net

Studies on the catalytic dissociation of the closely related compound tris(dimethylamino)silane (B81438) on hot filaments have identified key dissociation products. researchgate.net The primary products detected were the methyl radical (•CH₃) and N-methyl methyleneimine (CH₂=NCH₃). researchgate.net Research on the dissociation of tetramethylsilane (B1202638) (TMS) similarly shows that the initial and most common fragmentation step is the loss of a methyl group to form the trimethylsilyl (B98337) fragment (Si(CH₃)₃). researchgate.netulster.ac.uk This type of analysis provides crucial information for developing kinetic models of deposition processes, helping to predict reaction byproducts and optimize film growth.

Table 5: Major Dissociation Products of Related Silane Precursors Identified by Mass Spectrometry

| Precursor | Detected Fragment/Product | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Tris(dimethylamino)silane | Methyl Radical (CH₃)⁺ | 15 |

| Tris(dimethylamino)silane | N-methyl methyleneimine (CH₂=NCH₃)⁺ | 43 |

| Tetramethylsilane | Trimethylsilyl (Si(CH₃)₃)⁺ | 73 |

Note: Data is derived from studies of related aminosilane and alkylsilane precursors. researchgate.netresearchgate.netulster.ac.uk The m/z values correspond to the ionized fragments detected by the mass spectrometer.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Characterization

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the characterization of Tris(dimethylamino)methylsilane, providing critical insights into its molecular structure and the integrity of its chemical bonds. This non-destructive method measures the absorption of infrared radiation by the molecule, which causes its constituent bonds to vibrate at specific, characteristic frequencies. The resulting FTIR spectrum serves as a unique molecular "fingerprint," allowing for the identification of key functional groups and the confirmation of the compound's structure.

In the analysis of this compound, FTIR spectroscopy is primarily used to verify the presence of its core structural components: the silicon-nitrogen (Si-N), silicon-carbon (Si-C), and carbon-hydrogen (C-H) bonds. Each of these bonds exhibits distinct vibrational modes, including stretching and bending, which correspond to specific absorption bands in the infrared spectrum.

Research findings for related aminosilane compounds provide a basis for interpreting the spectrum of this compound. For instance, the C-H stretching vibrations associated with the methyl groups (both N-CH₃ and Si-CH₃) are typically observed in the 2900-3000 cm⁻¹ region. Studies on similar molecules, such as Tris(dimethylamino)silane, have identified C-H peaks specifically around 2990, 2972, and 2935 cm⁻¹. researchgate.net

The Si-N stretching vibrations are another crucial diagnostic feature. In related organosilicon compounds containing Si-N linkages, these absorptions are expected in the 920-950 cm⁻¹ range. gelest.com The presence and position of these bands are indicative of the tris(dimethylamino) substitution on the silicon atom. Furthermore, the characteristic absorption for the Si-CH₃ group is readily identifiable by a strong, sharp band located at approximately 1260 cm⁻¹. gelest.com

By analyzing the positions, intensities, and shapes of these absorption bands, researchers can confirm the successful synthesis of this compound, assess its purity, and study its stability or transformation during chemical processes, such as in deposition studies where the integrity of the precursor is paramount.

The following table summarizes the principal vibrational modes and their expected frequency ranges for this compound based on established spectroscopic correlations for organosilicon compounds. researchgate.netgelest.com

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Asymmetric & Symmetric C-H Stretch | N-CH₃, Si-CH₃ | 2900 - 3000 | Strong |

| Si-CH₃ Symmetric Bend | Si-CH₃ | ~1260 | Strong, Sharp |

| Si-N Stretch | (CH₃)₂N-Si | 920 - 950 | Strong |

| Si-C Stretch / CH₃ Rock | Si-CH₃ | 750 - 865 | Medium-Strong |

Future Research Directions and Emerging Applications of Tris Dimethylamino Methylsilane

Exploration of Novel Catalytic Transformations and Reaction Pathways

Future research into Tris(dimethylamino)methylsilane is focusing on its potential role in new catalytic processes and understanding its reaction pathways. While primarily utilized as a precursor, the reactivity of its silicon-nitrogen and silicon-hydrogen bonds opens avenues for novel chemical transformations.

Detailed research has investigated the catalytic dissociation of aminosilanes on heated metal surfaces, such as tungsten and tantalum filaments. gelest.com These studies provide insight into the compound's decomposition mechanisms under specific conditions, which is crucial for controlling its reactivity in deposition processes. The byproducts of these reactions, such as N-methyl methyleneimine, are themselves reactive species that could potentially be harnessed in subsequent chemical steps. gelest.com Understanding these fundamental dissociation pathways is the first step toward designing new catalytic cycles where the silane (B1218182) or its fragments could act as catalysts or intermediates. The focus of ongoing research is to move beyond its role as a simple precursor and to explore its capacity to facilitate or catalyze other chemical reactions, a field that remains largely untapped.

Integration into Advanced Semiconductor Device Manufacturing

A significant and expanding area of application for this compound is in the fabrication of advanced semiconductor devices. Its high volatility and thermal stability make it an excellent precursor for depositing thin films of silicon-based materials through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). sigmaaldrich.com

This compound is particularly valued for its ability to deposit high-quality, uniform films of silicon dioxide (SiO₂), silicon nitride (SiNₓ), silicon carbonitride (SiCN), and silicon oxynitride (SiON) at relatively low temperatures. gelest.comsigmaaldrich.com The capability for low-temperature deposition is critical for next-generation semiconductor devices, where underlying components may be sensitive to heat. Research has demonstrated that using this silane in plasma-enhanced ALD (PEALD) allows for the formation of SiO₂ films at temperatures as low as 150°C. These films exhibit excellent conformality, meaning they can evenly coat complex, three-dimensional microscopic structures on a semiconductor wafer. Future work will likely focus on optimizing ALD and CVD processes using this compound to achieve even greater control over film thickness and composition for ever-smaller and more complex microelectronic components.

Development of Tailored Surface Modification Strategies for Bio-Interfaces

The ability to precisely control surface chemistry is critical in biomedical engineering, and this compound is emerging as a valuable tool for creating tailored bio-interfaces. Silanes, in general, are used to modify surfaces to control properties like hydrophobicity and to create self-assembled monolayers (SAMs). gelest.com These modifications are essential for improving the biocompatibility of medical devices and implants. mdpi.com

Research is investigating the use of this compound to create surfaces that can improve cell adhesion and proliferation, or conversely, reduce bacterial adhesion and biofilm formation. nih.gov A key research direction is the development of functionalized surfaces for biosensors, where precise immobilization of biomolecules is necessary for accurate detection. nih.govnih.govmdpi.com One study has successfully used this compound as a small-molecule inhibitor for area-selective ALD. tue.nl In this application, the silane selectively binds to a silicon dioxide surface, preventing the deposition of another material (in this case, ZnO) in that area. tue.nl This technique represents a sophisticated surface modification strategy that could be adapted to create patterned surfaces for advanced biosensors, microfluidic devices, and platforms for studying cell behavior. gelest.comtue.nl

Synthesis of Advanced Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the properties of both material classes, such as the hardness of a ceramic and the flexibility of a polymer, to create novel materials with enhanced characteristics. mdpi.comnih.gov The sol-gel process is a common method for synthesizing these materials, often using organometallic precursors like silanes. mdpi.comnih.gov

This compound is a promising precursor for creating such advanced hybrid materials. Its reactive dimethylamino groups and the silicon-hydride bond allow it to be incorporated into inorganic networks while retaining organic functionalities. Research has shown its utility as a precursor for silicon carbonitride films, which are hard, ceramic-like materials with applications as protective coatings. Furthermore, it can be used to create functionalized materials for specific applications, such as silicon-reinforced separators for lithium-ion batteries, which enhance battery performance and safety. sigmaaldrich.comsigmaaldrich.com Future research will likely explore the use of this compound in sol-gel and other polymerization techniques to synthesize a wider range of hybrid materials with tailored mechanical, thermal, and electronic properties for diverse applications, from photonics to energy storage. researchgate.netnasa.gov

Q & A

Q. What are the primary synthetic routes for Tris(dimethylamino)methylsilane, and how are impurities minimized?

this compound is typically synthesized via nucleophilic substitution reactions, where methyl groups on a silicon precursor (e.g., methyltrichlorosilane) are replaced by dimethylamino groups. A common method involves reacting methylsilane derivatives with dimethylamine under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts. Purification via fractional distillation or column chromatography is critical to remove unreacted amines and halide residues. While direct synthesis protocols are not detailed in the provided evidence, analogous organosilicon syntheses (e.g., Heck coupling for related silanes ) emphasize rigorous inert-atmosphere techniques to prevent hydrolysis .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify dimethylamino and methylsilane group integration.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., Si-N bond dynamics), as demonstrated in crystal data for structurally similar compounds .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- FTIR Spectroscopy : Identifies Si-N stretching vibrations (~500–600 cm) and absence of Si-Cl impurities .

Q. How is this compound applied in surface modification for atomic layer deposition (ALD)?

The compound acts as a surface passivator in ALD by selectively binding to SiO substrates via Si-N bonds, blocking subsequent precursor adsorption. This enables area-selective deposition of materials like ZnO on patterned Si/SiO wafers. Critical parameters include reaction temperature (80–150°C) and exposure time to ensure complete surface coverage while avoiding undesired gas-phase reactions .

Advanced Research Questions

Q. How do computational models and experimental data resolve discrepancies in Si-N bond analysis?

Discrepancies arise between X-ray crystallography (shorter bond lengths due to electron density averaging) and computational methods (e.g., DFT, which may overestimate bond lengths). Studies on tris(dimethylamino)methane analogs highlight the need for hybrid functional calculations to account for electron correlation, validated against X-ray absorption spectroscopy (XAS) data for Si-N systems . For example, XAS edge features correlate with bond polarization, refining computational models .

Q. What experimental design challenges arise when using this compound in ALD, and how are they addressed?

Key challenges include:

- Selectivity Loss : Contamination from residual silane fragments. Mitigated by optimizing purge cycles and using in situ ellipsometry to monitor film growth .

- Thermal Decomposition : Above 200°C, the compound may degrade, releasing dimethylamine. Lower-temperature ALD processes (≤150°C) with shorter precursor pulses are recommended .

- Surface Reactivity : Competing reactions with hydroxyl vs. hydrogen-terminated silicon. Pretreatment with ozone or plasma enhances SiO selectivity .

Q. What mechanistic insights exist for this compound in nucleophilic substitution reactions?

Studies on related tris(dimethylamino)methane reveal a "frustrated Lewis pair" mechanism, where steric hindrance between dimethylamino groups modulates reactivity. For the silane analog, Si-N bond lability facilitates ligand exchange, as shown in reactions with congested ketones to form heterocycles. Kinetic isotopic labeling (e.g., N NMR) and DFT simulations are used to track intermediate species .

Q. How do conformational dynamics influence the reactivity of this compound?

Rotational barriers around Si-N bonds create multiple conformers, impacting steric accessibility. Variable-temperature NMR (VT-NMR) and molecular dynamics simulations (as applied to tris(dimethylamino)methane ) reveal energy barriers of ~10–15 kJ/mol for dimethylamino group rotation. These dynamics affect catalytic activity in reactions requiring precise spatial alignment of functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.